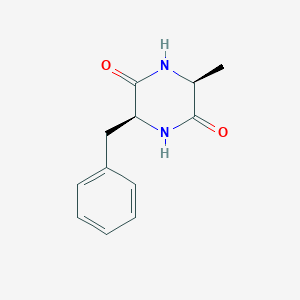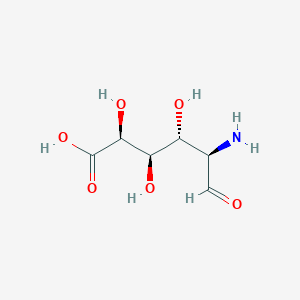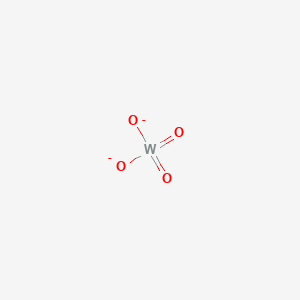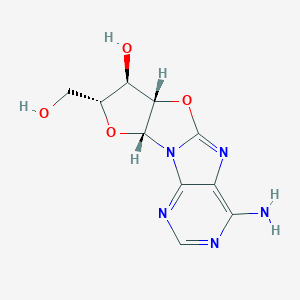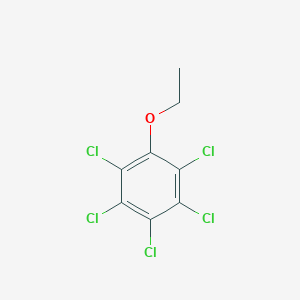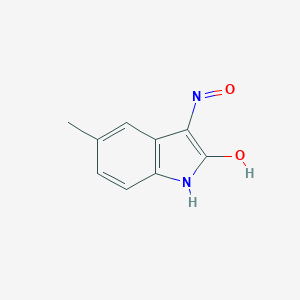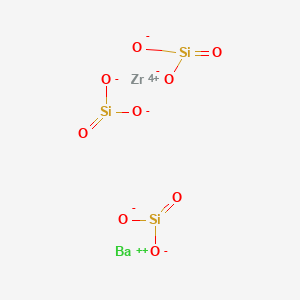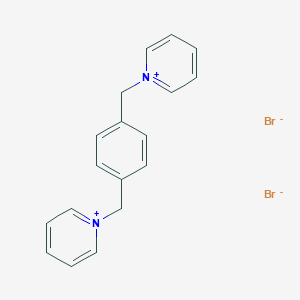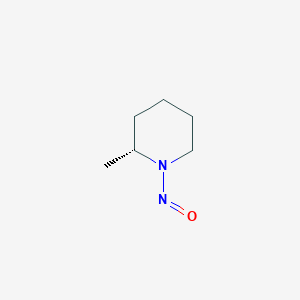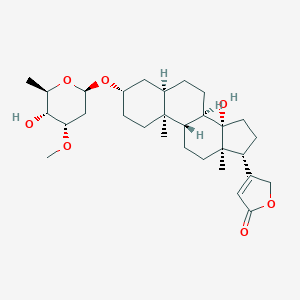![molecular formula C22H46O3Si B082764 Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester CAS No. 15075-70-4](/img/structure/B82764.png)
Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester, commonly known as Methyl stearate, is a fatty acid ester that is widely used in chemical and pharmaceutical industries. It is a colorless, odorless, and non-toxic liquid that is soluble in organic solvents but insoluble in water. Methyl stearate is used as a solvent, lubricant, and emulsifier in various applications.
Mécanisme D'action
The mechanism of action of Methyl stearate is not well understood. It is believed to act as a surfactant and solubilize lipids in aqueous solutions. It has also been shown to have antimicrobial properties against a range of microorganisms, including bacteria and fungi.
Effets Biochimiques Et Physiologiques
Methyl stearate has been shown to have low toxicity and is generally considered safe for use in various applications. It is metabolized in the body to stearic acid and methanol, which are both naturally occurring substances. Methyl stearate has been shown to have no significant effect on blood glucose levels, lipid profiles, or liver function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl stearate has several advantages for use in lab experiments, including its low toxicity, low cost, and availability. It is also a relatively stable compound that can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water and its limited compatibility with some materials such as certain plastics and rubbers.
Orientations Futures
There are several future directions for research on Methyl stearate, including:
1. The development of new synthesis methods that are more efficient and environmentally friendly.
2. The study of the mechanism of action of Methyl stearate and its potential as a therapeutic agent.
3. The investigation of the antimicrobial properties of Methyl stearate and its potential use as a disinfectant.
4. The evaluation of the safety and efficacy of Methyl stearate in various applications, including as a solvent, lubricant, and emulsifier.
5. The exploration of the potential of Methyl stearate as a renewable and sustainable source of energy.
In conclusion, Methyl stearate is a versatile compound that has various applications in chemical and pharmaceutical industries. It has low toxicity, low cost, and availability, making it an attractive choice for use in lab experiments. Further research is needed to fully understand the mechanism of action of Methyl stearate and its potential as a therapeutic agent and renewable energy source.
Méthodes De Synthèse
Methyl stearate can be synthesized by the esterification of stearic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is exothermic and requires careful temperature control. The yield of the reaction can be improved by using excess methanol and removing the water formed during the reaction by azeotropic distillation.
Applications De Recherche Scientifique
Methyl stearate has been used in various scientific research applications such as:
1. As a solvent in the extraction of natural products from plants and animals.
2. As a lubricant in the preparation of solid dosage forms such as tablets and capsules.
3. As an emulsifier in the formulation of creams, lotions, and ointments.
4. As a model compound in the study of the properties of fatty acid esters.
5. As a standard in the analysis of fatty acid esters by gas chromatography.
Propriétés
Numéro CAS |
15075-70-4 |
|---|---|
Nom du produit |
Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester |
Formule moléculaire |
C22H46O3Si |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
methyl 12-trimethylsilyloxyoctadecanoate |
InChI |
InChI=1S/C22H46O3Si/c1-6-7-8-15-18-21(25-26(3,4)5)19-16-13-11-9-10-12-14-17-20-22(23)24-2/h21H,6-20H2,1-5H3 |
Clé InChI |
WBWFOZDCBKQZRY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |
Synonymes |
12-(Trimethylsilyloxy)octadecanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



